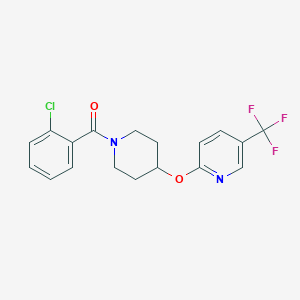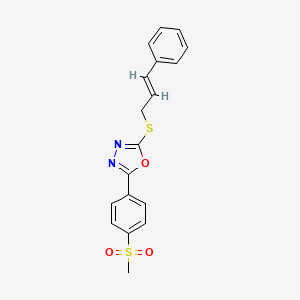![molecular formula C25H29N3O5S B2504043 4-[2-[[1-[(2-Methylphenyl)methyl]-3-indolyl]sulfonyl]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester CAS No. 850932-75-1](/img/structure/B2504043.png)
4-[2-[[1-[(2-Methylphenyl)methyl]-3-indolyl]sulfonyl]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester
Overview
Description
4-[2-[[1-[(2-methylphenyl)methyl]-3-indolyl]sulfonyl]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester is a member of indoles.
Scientific Research Applications
Synthesis and Evaluation as Anticancer Agents :
- A study by Rehman et al. (2018) discussed the synthesis of propanamide derivatives, including compounds related to the queried chemical structure. These compounds were evaluated for their anticancer potential, showing promising results in some derivatives compared to a standard anticancer drug, doxorubicin (Rehman et al., 2018).
Antibacterial Applications :
- Research by Goueffon et al. (1981) explored the antibacterial properties of a compound structurally similar to the queried chemical. This compound demonstrated broad antibacterial activity in experimental infections (Goueffon et al., 1981).
Synthesis of Novel Organic Compounds :
- A study by Back and Nakajima (2000) focused on synthesizing various organic compounds, including piperidines and quinolizidines, through a process that involved compounds related to the queried chemical. These syntheses are crucial for creating novel organic molecules with potential applications in drug development and other areas of chemistry (Back & Nakajima, 2000).
Gastric Antisecretory Properties :
- Research by Santilli et al. (1987) investigated 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which have structural similarities to the queried compound. These derivatives exhibited potent gastric antisecretory properties, suggesting potential therapeutic applications (Santilli et al., 1987).
Antimicrobial Activity Evaluation :
- Fandaklı et al. (2012) synthesized and evaluated the antimicrobial activities of certain 1,2,4-triazol-3-one derivatives. These derivatives, related to the queried compound, showed good antimicrobial activity against various microorganisms (Fandaklı et al., 2012).
properties
IUPAC Name |
ethyl 4-[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-3-33-25(30)27-14-12-26(13-15-27)24(29)18-34(31,32)23-17-28(22-11-7-6-10-21(22)23)16-20-9-5-4-8-19(20)2/h4-11,17H,3,12-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWQLHZHDBNBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B2503964.png)
![6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2503966.png)
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)

![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2503971.png)


![N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2503977.png)
![4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B2503981.png)

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)